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Executive Summary
Histone post-translational modifications (PTMs) are a cornerstone of epigenetic regulation,

dictating chromatin structure and gene expression. Among these, histone propionylation, the

addition of a propionyl group to lysine residues, has emerged as a significant player in linking

cellular metabolism with transcriptional activation. This technical guide provides an in-depth

exploration of the molecular mechanisms underpinning histone propionylation, the enzymatic

machinery that governs its dynamics, and its functional consequences on gene expression.

Drawing from current scientific literature, this document details experimental protocols for the

study of histone propionylation and presents quantitative data to contextualize its impact

relative to the well-studied mark of histone acetylation. Furthermore, signaling pathways and

experimental workflows are visualized to offer a comprehensive resource for researchers and

professionals in drug development seeking to understand and target this epigenetic

modification.

Introduction to Histone Propionylation
Histone propionylation is a type of histone acylation where a propionyl group (a three-carbon

acyl group) is covalently attached to the ε-amino group of a lysine residue on a histone protein.

This modification neutralizes the positive charge of the lysine residue, which is thought to

weaken the electrostatic interactions between the histone tail and the negatively charged DNA

backbone.[1] This can lead to a more open chromatin structure, facilitating the access of
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transcriptional machinery to DNA and thereby promoting gene expression.[2] Histone

propionylation is considered a mark of active chromatin and is often found at the promoters of

actively transcribed genes.[1][3]

The Molecular Machinery of Histone Propionylation
The levels of histone propionylation are dynamically regulated by two families of enzymes:

"writers" that add the propionyl group and "erasers" that remove it.

2.1. Writers: Histone Acyltransferases (HATs)

The enzymes responsible for histone propionylation are primarily histone acetyltransferases

(HATs), which exhibit broader substrate specificity than their name suggests. Key enzymes

include:

p300/CBP: The closely related transcriptional coactivators p300 and CREB-binding protein

(CBP) are robust histone propionyltransferases.[1][4] They utilize propionyl-CoA as a donor

molecule to catalyze the propionylation of histone lysine residues.[1]

Gcn5/PCAF: The GCN5-related N-acetyltransferase (GNAT) family, including Gcn5 and

PCAF, have also been shown to possess histone propionyltransferase activity.[5]

MOF (Males absent on the first): A member of the MYST family of HATs, MOF has been

demonstrated to have strong propionyltransferase activity on histone H4.[6]

2.2. Erasers: Sirtuins (SIRTs)

The removal of histone propionylation is catalyzed by a class of NAD+-dependent deacetylases

known as sirtuins. Specifically:

SIRT1, SIRT2, and SIRT3: These sirtuins have been shown to possess depropionylase

activity, although the efficiency can be lower compared to their deacetylase activity.[4][7][8]

The ability of sirtuins to remove propionyl groups highlights a direct link between cellular

energy status (as reflected by NAD+ levels) and the regulation of this histone mark.

Histone Propionylation and Cellular Metabolism
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A critical aspect of histone propionylation is its direct link to cellular metabolism through its

substrate, propionyl-CoA. Propionyl-CoA is a key intermediate in several metabolic pathways,

including the catabolism of odd-chain fatty acids, and the amino acids valine, isoleucine,

methionine, and threonine.[9][10] This metabolic link suggests that the levels of histone

propionylation can fluctuate with the metabolic state of the cell, providing a mechanism for the

cell to adapt its gene expression programs in response to nutrient availability.[3][10]
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Figure 1: Metabolic pathway illustrating the generation of propionyl-CoA and its role in histone
propionylation.

Functional Consequences of Histone Propionylation
on Gene Expression
Histone propionylation is predominantly associated with transcriptional activation. Genome-

wide studies have revealed that histone propionylation marks, such as H3K14pr, are enriched

at the promoters of active genes.[3] In vitro transcription assays have demonstrated that

propionyl-CoA can stimulate transcription from chromatin templates to a similar extent as

acetyl-CoA.[11]
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While both acetylation and propionylation are activating marks, the slightly larger size and

increased hydrophobicity of the propionyl group compared to the acetyl group may lead to

subtle differences in the recruitment of "reader" proteins, which are proteins that recognize and

bind to specific histone modifications. This could potentially lead to distinct downstream

signaling and gene expression outcomes. However, for many active genes, propionylation and

acetylation appear to act in concert to promote high levels of transcription.[3]

Quantitative Data on Histone Propionylation
The following tables summarize key quantitative data related to histone propionylation.

Table 1: Relative Abundance of Histone Propionylation vs. Acetylation

Histone Mark
Relative
Abundance

Cell Type/Context Reference

H3K23pr ~7% U937 leukemia cells [1]

H3K14pr 3-8%
HeLa and myogenic

cells
[5]

H3K14ac 3-8%
HeLa and myogenic

cells
[5]

Global Acyl-PTMs

(excluding acetylation)

6-15% of total

modifications on

H3/H4

HeLa and myogenic

cells
[5]

Global Acetylation

15-30% of total

modifications on

H3/H4

HeLa and myogenic

cells
[5]

Table 2: Kinetic Parameters of p300 with Acyl-CoA Variants
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Acyl-CoA Relative Activity (%) Reference

Acetyl-CoA 100 [12]

Propionyl-CoA ~33 [12]

Butyryl-CoA ~2.2 [12]

Crotonyl-CoA ~1.5 [12]

Table 3: Deacylase Activity of Sirtuins

Sirtuin
Deacetylase
Activity

Depropionylas
e Activity (% of
Deacetylase)

Debutyrylase
Activity (% of
Deacetylase)

Reference

SIRT1-3 High 29-77% 2-26% [4]

SIRT7 Low
Higher than

deacetylation
- [13]

Experimental Protocols
6.1. Mass Spectrometry-Based Analysis of Histone Propionylation

This protocol provides a general workflow for the identification and quantification of histone

propionylation using bottom-up proteomics.
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Workflow for Mass Spectrometry Analysis of Histone Propionylation
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Figure 2: Experimental workflow for the analysis of histone propionylation by mass
spectrometry.
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Protocol Steps:

Histone Extraction: Isolate nuclei from cells or tissues. Extract histones using an acid

extraction protocol (e.g., with sulfuric acid) followed by precipitation with trichloroacetic acid

(TCA).[14]

Chemical Propionylation (First Round): Resuspend the extracted histones in a suitable buffer

(e.g., 50 mM ammonium bicarbonate, pH 8.0). Add propionic anhydride to derivatize the ε-

amino groups of unmodified and monomethylated lysines. This step converts trypsin's

cleavage specificity to that of Arg-C, resulting in longer peptides suitable for MS analysis.[15]

Trypsin Digestion: After the first propionylation, digest the histones with trypsin overnight at

room temperature.[14]

Chemical Propionylation (Second Round): After digestion, perform a second round of

propionylation to derivatize the newly generated N-termini of the peptides. This improves

their chromatographic properties.[15]

Desalting: Desalt the peptide mixture using C18 StageTips or equivalent.

nanoLC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass

spectrometer coupled to a nano-liquid chromatography system. Use a data-dependent

acquisition (DDA) or data-independent acquisition (DIA) method.[16]

Data Analysis: Use specialized software (e.g., MaxQuant, Spectronaut) to identify and

quantify the propionylated peptides. The relative abundance of a specific propionylation can

be calculated as the intensity of the propionylated peptide divided by the sum of intensities of

all forms of that peptide (unmodified, acetylated, etc.).[5]

6.2. Chromatin Immunoprecipitation (ChIP) for Histone Propionylation

This protocol outlines the key steps for performing ChIP-seq to map the genome-wide

distribution of histone propionylation.
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Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq)
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Figure 3: Experimental workflow for ChIP-seq analysis of histone propionylation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b170580?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol Steps:

Crosslinking: Treat cells or tissues with formaldehyde to crosslink proteins to DNA. Quench

the reaction with glycine.[17]

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of

200-500 bp using sonication or enzymatic digestion.[17]

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for

propionylated lysine (pan-propionyllysine or a site-specific antibody). Use protein A/G beads

to capture the antibody-chromatin complexes.[17]

Washing: Perform a series of washes with buffers of increasing stringency to remove non-

specifically bound chromatin.[18]

Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin from the beads

and reverse the formaldehyde crosslinks by heating at 65°C. Treat with RNase A and

Proteinase K to remove RNA and protein.[18]

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based

method.[17]

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.[19]

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling

algorithms to identify regions enriched for histone propionylation.[19]

6.3. In Vitro Histone Acyltransferase (HAT) Assay with Propionyl-CoA

This protocol can be adapted from standard HAT assays to measure the propionyltransferase

activity of enzymes like p300/CBP.

Protocol Steps:

Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT),

combine the recombinant HAT enzyme, a histone substrate (e.g., recombinant histone H3 or
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a peptide), and propionyl-CoA. A common approach is to use radiolabeled [14C]-propionyl-

CoA for detection.[20]

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

Detection:

Radiolabeling: Separate the reaction products by SDS-PAGE, and detect the incorporation

of the radiolabeled propionyl group by autoradiography.[20]

Colorimetric/Fluorometric: Alternatively, non-radioactive assays can be used that detect

the production of Coenzyme A (CoA) as a byproduct of the reaction.[21][22]

Western Blot: The propionylated histone can also be detected by Western blotting using a

specific anti-propionyllysine antibody.

Implications for Drug Development
The enzymes that write and erase histone propionylation marks represent potential therapeutic

targets.

HAT Inhibitors: Small molecule inhibitors of p300/CBP and other HATs could be explored for

their potential to modulate gene expression programs in diseases characterized by aberrant

histone acylation, such as cancer.[23]

Sirtuin Modulators: Activators or inhibitors of sirtuins could be used to alter the levels of

histone propionylation and impact cellular processes linked to metabolism and aging.

A deeper understanding of the specific roles of histone propionylation in different disease

contexts will be crucial for the development of targeted epigenetic therapies.

Conclusion
Histone propionylation is a key epigenetic modification that provides a direct link between

cellular metabolism and the regulation of gene expression. Its association with active chromatin

and its dynamic regulation by HATs and sirtuins underscore its importance in cellular
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physiology and pathology. The experimental protocols and quantitative data presented in this

guide offer a framework for researchers and drug development professionals to further

investigate the functional roles of histone propionylation and to explore its potential as a

therapeutic target. As our understanding of the "histone code" continues to expand, the study of

less abundant but functionally significant modifications like propionylation will undoubtedly

reveal new layers of epigenetic control.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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